Cbz-4-biphenyl-L-ala

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

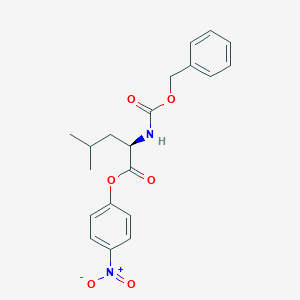

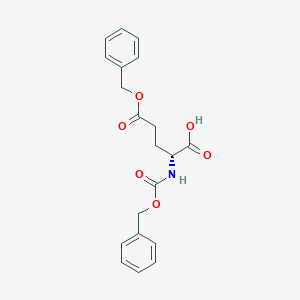

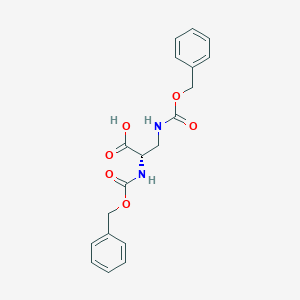

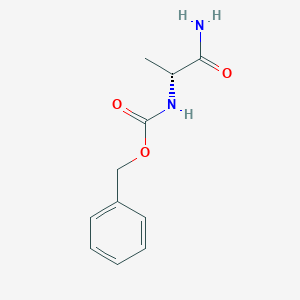

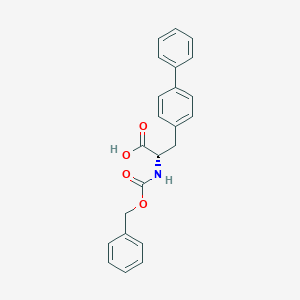

Cbz-4-biphenyl-L-ala is a chemical compound with the molecular formula C23H21NO4 . It has an average mass of 375.417 Da and a monoisotopic mass of 375.147064 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structural configuration can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Supramolecular Applications in Drug Delivery

Research on Cbz-4-biphenyl-L-ala has explored its applications in the development of self-assembled peptide-based hydrogels. These hydrogels, formed from Cbz-protected dehydrodipeptides, including variants with the this compound structure, have shown potential as minimalist yet effective nanocarriers for drug delivery. The study by Veloso et al. (2021) highlighted the synthesis of a focused library of these hydrogels and their evaluation as drug carriers, particularly for curcumin and doxorubicin. The hydrogels demonstrated promising drug release profiles and biocompatibility, making them viable for biomedical applications (Veloso et al., 2021).

Enzymatic Inhibition Studies

This compound has been part of studies focusing on enzyme inhibition, providing insights into the interaction between specific peptide structures and enzymes. For example, Yamauchi et al. (1985) discussed the competitive inhibition of carboxypeptidase A by phosphonodipeptides containing this compound, emphasizing the potential of these compounds as transition state analog inhibitors. The findings suggest that the structure of this compound could be crucial in understanding enzyme-substrate interactions and developing enzyme inhibitors (Yamauchi, Ohtsuki, & Kinoshita, 1985).

Catalytic and Biophysical Properties

Further studies have delved into the biophysical properties of compounds related to this compound, investigating their catalytic roles and interactions with other molecules. Research by Bartlett and Marlowe (1983) on phosphonamidates as inhibitors of thermolysin, which included analogs of this compound, contributed valuable information on the kinetics and mechanisms of enzyme inhibition. These studies provide a foundation for understanding how modifications in peptide structures can influence their biophysical and catalytic properties (Bartlett & Marlowe, 1983).

Molecular Recognition and Sensing

In addition to therapeutic applications, derivatives of this compound have been explored in the context of molecular recognition and sensing. Erdemir and Kocyigit (2018) developed a fluorescent sensor incorporating a structure related to this compound for the selective detection of Zn2+ and Al3+ ions. This sensor demonstrated high selectivity and sensitivity, showcasing the potential of this compound derivatives in the development of new materials for environmental monitoring and analytical chemistry (Erdemir & Kocyigit, 2018).

Safety and Hazards

When handling Cbz-4-biphenyl-L-ala, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBVIHXEMIHEQ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)